Predicted PDE2 vs. PDE10 Selectivity Shift Driven by 4-CF3 Substitution
In the [1,2,4]triazolo[4,3-a]quinoxaline series, the nature of the 4-position substituent critically controls PDE isoform selectivity. The 4-methyl analog (BDBM204664) achieves PDE2A IC50 of 13 nM and PDE10A IC50 of 471 nM, a 36-fold selectivity window [1]. The target compound replaces the 4-methyl with a trifluoromethyl group, a modification that, based on patent structure-activity relationship (SAR) trends, is anticipated to alter both potency and selectivity and may favor PDE10 engagement [2]. Direct quantitative data for the target compound is not publicly available; this evidence dimension is derived from class-level SAR trends.
| Evidence Dimension | PDE2A/PDE10A inhibitory potency and selectivity |
|---|---|
| Target Compound Data | No public data available for CAS 338962-33-7 |
| Comparator Or Baseline | 1-(2-fluorophenyl)-4-methyl-8-trifluoromethyl analog: PDE2A IC50 = 13 nM; PDE10A IC50 = 471 nM |
| Quantified Difference | Selectivity ratio = 36-fold (PDE10A/PDE2A). The 4-CF3 target is predicted to shift this ratio based on patent SAR, but exact values are unknown. |
| Conditions | Recombinant human PDE2A and PDE10A enzyme assays (BindingDB data from US9540379) |
Why This Matters
For neuroscience programs targeting PDE2 or PDE10, sourcing the correct 4-substituted analog is critical as even a single-atom change can invert selectivity, directly impacting model system outcomes.
- [1] BindingDB. (n.d.). BDBM204664: 1-(2-fluorophenyl)-4-methyl-8-trifluoromethyl-[1,2,4]triazolo[4,3-a]quinoxaline. Affinity Data for PDE2A and PDE10A. View Source
- [2] Boehringer Ingelheim International GmbH. (2017). US9540379B2 - (1,2,4)triazolo[4,3-A]quinoxaline derivatives as inhibitors of phosphodiesterases. View Source
